4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives.
Attachment of the 2,5-Dimethylphenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced.
Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of an appropriate amine with a lactam precursor.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinone moieties.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially converting it to a dihydrobenzodiazole.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the benzodiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The exact mechanism of action for 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-CHLOROPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The presence of the 4-fluorophenyl group in 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE may confer unique properties such as increased lipophilicity or altered electronic characteristics, which can affect its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C28H28FN3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28FN3O2/c1-19-8-9-20(2)26(16-19)34-15-5-14-31-25-7-4-3-6-24(25)30-28(31)21-17-27(33)32(18-21)23-12-10-22(29)11-13-23/h3-4,6-13,16,21H,5,14-15,17-18H2,1-2H3 |
InChI Key |
VQMXWOLNNFRTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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